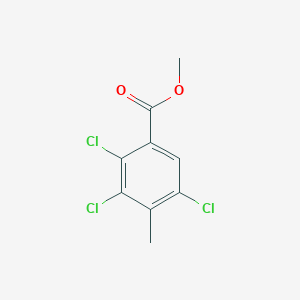

Methyl 2,3,5-trichloro-4-methylbenzoate

Description

BenchChem offers high-quality Methyl 2,3,5-trichloro-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,5-trichloro-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3,5-trichloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQUYAWRQYGEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3,5-Trichloro-4-methylbenzoic Acid Methyl Ester: Synthesis, Characterization, and Scientific Context

This guide provides an in-depth exploration of 2,3,5-trichloro-4-methylbenzoic acid methyl ester, a halogenated aromatic compound of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, synthesis protocols, and analytical characterization of this molecule. Our approach is grounded in established chemical theory and validated experimental practices, ensuring a trustworthy and authoritative resource.

Introduction and Molecular Overview

2,3,5-Trichloro-4-methylbenzoic acid methyl ester is a derivative of benzoic acid, characterized by a heavily substituted aromatic ring containing three chlorine atoms and a methyl group, in addition to the methyl ester functional group. The specific substitution pattern on the benzene ring dictates its electronic properties, steric hindrance, and overall reactivity. Understanding this structure is paramount to predicting its behavior in chemical reactions and its potential applications.

The strategic placement of electron-withdrawing chlorine atoms and an electron-donating methyl group creates a unique electronic environment on the aromatic ring. This substitution can influence the reactivity of the ester group and the aromatic ring itself in further chemical transformations.

Below is the chemical structure of the target molecule, which serves as the focal point of this guide.

Caption: Chemical structure of 2,3,5-trichloro-4-methylbenzoic acid methyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of the parent carboxylic acid, 2,3,5-trichloro-4-methylbenzoic acid, is provided below. The properties of the methyl ester are predicted to be similar, with adjustments for the ester functional group (e.g., increased volatility, lower melting point, and lack of acidity).

| Property | Value (for the parent carboxylic acid) | Source |

| CAS Number | 89978-34-7 | [1] |

| Molecular Formula | C₈H₅Cl₃O₂ | [1] |

| Molecular Weight | 239.48 g/mol | [1] |

| IUPAC Name | 2,3,5-trichloro-4-methylbenzoic acid | [1] |

| SMILES | O=C(O)C1=CC(Cl)=C(C)C(Cl)=C1Cl | [1] |

Synthesis Protocol: Fischer Esterification

The most direct and industrially scalable method for the preparation of 2,3,5-trichloro-4-methylbenzoic acid methyl ester is the Fischer esterification of its corresponding carboxylic acid. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[2][3]

Reaction Principle

Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used. The acid catalyst, commonly concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3][5]

Caption: Generalized mechanism of Fischer Esterification.

Experimental Procedure

Materials:

-

2,3,5-trichloro-4-methylbenzoic acid

-

Anhydrous methanol (reagent grade)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3,5-trichloro-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).[6] Place a magnetic stir bar in the flask.

-

Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[4] An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[6] Continue refluxing for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[4] Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.[6] This removes any remaining acid and water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.[4]

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the synthesis of the target ester.

Spectroscopic Characterization

The structural elucidation of the synthesized 2,3,5-trichloro-4-methylbenzoic acid methyl ester relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl group on the aromatic ring will appear as a singlet, likely in the range of δ 2.3-2.5 ppm. The methyl group of the ester will also be a singlet, typically found further downfield around δ 3.9 ppm. The single aromatic proton will appear as a singlet in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom. The ester carbonyl carbon is expected around δ 165-170 ppm. The methyl ester carbon should appear around δ 52 ppm. The aromatic carbons will have signals in the δ 125-145 ppm range, with their exact chemical shifts influenced by the chlorine and methyl substituents. The methyl group on the ring will have a signal around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations around 1250-1300 cm⁻¹ and C-H stretching of the methyl and aromatic groups around 2900-3100 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This will result in a characteristic cluster of peaks (M⁺, M+2, M+4, M+6). Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and the loss of the entire ester functional group.[10]

Summary of Expected Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | Singlet (aromatic H), Singlet (ester -OCH₃), Singlet (ring -CH₃) |

| ¹³C NMR | Carbonyl (C=O), Aromatic carbons, Ester (-OCH₃), Ring (-CH₃) |

| IR (cm⁻¹) | ~1730 (C=O stretch), ~1275 (C-O stretch), ~2950 (C-H stretch) |

| Mass Spec (m/z) | Molecular ion peak with characteristic chlorine isotope pattern, [M-31]⁺ |

Safety, Handling, and Storage

As with all chlorinated organic compounds, 2,3,5-trichloro-4-methylbenzoic acid methyl ester should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has provided a detailed technical overview of 2,3,5-trichloro-4-methylbenzoic acid methyl ester, with a focus on its synthesis via Fischer esterification and its structural characterization using modern spectroscopic methods. The protocols and data presented herein are based on established chemical principles and serve as a reliable resource for researchers in the field. The unique substitution pattern of this molecule makes it an interesting candidate for further investigation in various areas of chemical synthesis and materials science.

References

-

Hejazy, M., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Retrieved February 12, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzoic acid methyl ester. Retrieved February 12, 2026, from [Link]

- Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 12, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. Retrieved February 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 12, 2026, from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 12, 2026, from [Link]

-

University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved February 12, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved February 12, 2026, from [Link]

-

Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved February 12, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved February 12, 2026, from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 12, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved February 12, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved February 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved February 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 12, 2026, from [Link]

Sources

- 1. 2,3,5-trichloro-4-methylbenzoic acid 95% | CAS: 89978-34-7 | AChemBlock [achemblock.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

Solvation Thermodynamics and Process Engineering for Methyl 2,3,5-trichloro-4-methylbenzoate

Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and R&D Engineers.

Executive Summary

Methyl 2,3,5-trichloro-4-methylbenzoate (often referred to as Methyl 2,3,5-trichloro-p-toluate) represents a class of highly lipophilic, halogenated aromatic esters used frequently as intermediates in the synthesis of agrochemicals and specialized active pharmaceutical ingredients (APIs).

Due to the steric bulk of three chlorine atoms and the hydrophobicity of the ester moiety, this molecule presents specific challenges in process development: negligible aqueous solubility and complex crystallization kinetics . This guide provides a technical framework for solvent selection, solubility profiling, and recrystallization strategies, moving beyond simple data lookup to first-principles process design.

Physicochemical Profiling & Solubility Prediction

To optimize solvent systems, we must first deconstruct the solute’s molecular interaction potential.

-

Lipophilicity (LogP): The addition of three chlorine atoms to the methyl p-toluate scaffold significantly increases the partition coefficient. While Methyl p-toluate has a LogP of ~2.7, the trichloro- analog is predicted to have a LogP > 4.5. This dictates a strict "Like Dissolves Like" behavior.

-

Crystal Lattice Energy: The symmetry provided by the 2,3,5-substitution pattern often results in higher melting points and lattice energies compared to mono-substituted analogs, requiring higher temperatures or stronger solvents to break the crystal lattice.

Predicted Solubility Profile (Semi-Quantitative)

| Solvent Class | Specific Solvent | Predicted Solubility (RT) | Interaction Mechanism | Application Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 g/L) | Dispersion forces & Halogen bonding | Reaction medium; Liquid-Liquid Extraction. |

| Aromatic | Toluene, Xylene | High (>100 g/L) | Reaction solvent; Azeotropic drying. | |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Dipole-Dipole | General solvating agent; Chromatography. |

| Alcohols | Methanol, Isopropanol | Temperature Dependent | H-Bonding (Solvent) vs. Hydrophobic (Solute) | Ideal for Recrystallization. High solubility at boiling; low at RT. |

| Alkanes | Hexane, Heptane | Low to Moderate | Van der Waals only | Anti-solvent. Used to crash out product. |

| Water | Water | Negligible (<0.1 mg/L) | Hydrophobic effect | Washing inorganic salts; Anti-solvent. |

Process Insight: The high solubility in DCM makes it excellent for extraction but poor for crystallization. The steep solubility curve in Methanol or Ethanol makes them the primary candidates for purification.

Technical Workflow: Gravimetric Solubility Determination

Relying on literature values for niche intermediates is risky due to batch-to-batch polymorphism. The following protocol is a self-validating system to determine exact solubility limits in your specific lot.

Protocol: Dynamic Saturation Method

-

Preparation: Weigh 500 mg of Methyl 2,3,5-trichloro-4-methylbenzoate into a sequence of crimp-top HPLC vials.

-

Solvent Addition: Add specific solvents (MeOH, Toluene, Heptane) in incremental volumes (e.g., 500

L) while maintaining the system at a fixed temperature (e.g., 25°C) using a thermal block. -

Equilibration: Agitate at 500 RPM for 24 hours.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-heated to the same temperature to prevent crashing out). -

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method B (HPLC): Dilute filtrate with Acetonitrile and quantify against a standard curve.

-

Visualization: Solubility Screening Decision Tree

Figure 1: Decision logic for selecting the optimal crystallization technique based on initial solubility observations.

Process Engineering: Recrystallization Strategies

For this specific chlorinated ester, two solvent systems are dominant in industrial applications.

System A: Single Solvent (Methanol or Ethanol)

-

Mechanism: The ester is sparingly soluble in cold alcohol but highly soluble in hot alcohol.

-

Procedure:

-

Suspend crude solid in Methanol (approx. 3-5 mL per gram).

-

Heat to reflux (64.7°C). If solid remains, add MeOH in 0.5 mL increments until clear.

-

Critical Step: Allow to cool slowly to Room Temperature (RT) with gentle stirring. Rapid cooling traps impurities.

-

Chill to 0-4°C to maximize yield.

-

Filter and wash with cold Methanol.

-

System B: Binary Solvent (Toluene / Heptane)

-

Mechanism: Toluene dissolves the aromatic core; Heptane acts as the anti-solvent to reduce solubility limit.

-

Procedure:

-

Dissolve crude solid in minimum hot Toluene (approx. 1 mL per gram).

-

Slowly add hot Heptane until persistent cloudiness (turbidity) appears.

-

Add one drop of Toluene to clear the solution.

-

Cool slowly. The chlorinated ester will crystallize as the temperature drops and the dielectric constant of the mixture becomes unfavorable.

-

Visualization: Recrystallization Workflow

Figure 2: Standard Unit Operation flow for purification of chlorinated benzoates.

References & Authoritative Sources

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-chloro-4-methylbenzoate (Analog). Retrieved from .

-

Sigma-Aldrich (2025). Methyl p-toluate Product Specification & Physical Properties. Retrieved from .

-

ChemicalBook (2025). Methyl Benzoate General Solubility Data. Retrieved from .

-

Org. Synth. (2019). Synthesis of 4-Methylbenzoate Derivatives.[1] Organic Syntheses, 96, 137-149. Retrieved from .

-

Mettler Toledo. Recrystallization Guide: Solvents and Thermodynamics. Retrieved from .

Disclaimer: This guide is based on structure-property relationship modeling and standard chemical engineering principles for chlorinated aromatic esters. Always consult specific Safety Data Sheets (SDS) and perform small-scale safety screens before scaling up.

Sources

Technical Safety & Handling Guide: Methyl 2,3,5-trichloro-4-methylbenzoate

CAS No: 203573-15-3 | Formula: C₉H₇Cl₃O₂ | MW: 253.51 g/mol

Executive Summary

Methyl 2,3,5-trichloro-4-methylbenzoate is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of agrochemicals (specifically auxinic herbicides) and pharmaceutical building blocks.[1][2][3][4] Its structural core—a polychlorinated toluene derivative—imparts significant lipophilicity and biological persistence, necessitating strict containment protocols.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards, synthesis, and handling requirements. It is designed for process chemists and toxicologists requiring actionable data for risk assessment and experimental design.

Chemical Identity & Characterization

| Parameter | Specification | Notes |

| IUPAC Name | Methyl 2,3,5-trichloro-4-methylbenzoate | |

| Common Synonyms | 2,3,5-Trichloro-p-toluic acid methyl ester | |

| CAS Number | 203573-15-3 | |

| Precursor CAS | 89978-34-7 (Acid form) | |

| Physical State | Solid / Low-melting crystalline mass | Likely mp 30–50°C based on analogs |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | High logP (>4.0 est.)[5][6] |

| SMILES | COC(=O)C1=C(Cl)C(Cl)=C(C)C(Cl)=C1 |

Analytical Fingerprint

-

¹H NMR (CDCl₃): Expect a singlet for the ester methyl (~3.9 ppm), a singlet for the aromatic methyl (~2.4 ppm), and a singlet for the lone aromatic proton (~7.5-7.8 ppm).

-

GC-MS: Molecular ion peak [M]⁺ at m/z ~252/254/256 (characteristic Cl₃ isotope pattern). Loss of -OCH₃ [M-31] is a common fragmentation pathway.

Hazard Assessment: Mechanistic Toxicology

GHS Classification (Derived via SAR - Structure-Activity Relationship):

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

STOT-SE: Category 3 (Respiratory Irritation)

-

Aquatic Toxicity: Chronic Category 2

The "Why" Behind the Hazard

-

Lipophilicity & Absorption: The presence of three chlorine atoms on the toluene ring significantly increases the octanol-water partition coefficient (logP). This facilitates rapid dermal absorption and penetration of cell membranes, making the compound a potent contact irritant.

-

Alkylating Potential: While less reactive than acid chlorides, the methyl ester moiety can undergo hydrolysis in physiological pH, releasing methanol and the parent trichlorobenzoic acid. The acid form acts as a weak uncoupler of oxidative phosphorylation in aquatic organisms.

-

Sensitization Risk: Halogenated aromatic esters are structural alerts for skin sensitization. They can haptenize proteins via nucleophilic attack, potentially leading to allergic contact dermatitis upon repeated exposure.

Synthesis & Reaction Workflow

The synthesis typically involves the esterification of 2,3,5-trichloro-4-methylbenzoic acid. Below is the process flow and critical control points.

Figure 1: Standard synthesis workflow via Fischer esterification or alkylation, highlighting waste stream segregation.

Critical Process Parameters (CPP)

-

Temperature Control: Maintain reflux (approx. 65°C for MeOH). Overheating may cause decarboxylation of the sterically crowded benzoate.

-

Acid Scavenging: If using Methyl Iodide (MeI), ensure adequate K₂CO₃ to neutralize the acid; however, Fischer esterification (H₂SO₄) is preferred for scale to avoid toxic MeI.

Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

-

Surface Protection: Use disposable bench liners (absorbent top, impermeable bottom) to prevent contamination of permanent surfaces.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Nitrile (Double gloving recommended) | Chlorinated aromatics can permeate latex rapidly. |

| Respiratory | N95 (Dust) or Half-mask with OV cartridges | If heating or generating dust/aerosols. |

| Eyes | Chemical Safety Goggles | Prevent splash/vapor irritation. |

Storage Stability

-

Conditions: Store at +2°C to +8°C (Refrigerated).

-

Incompatibility: Strong oxidizing agents and strong bases (causes hydrolysis).

-

Shelf Life: Stable for >2 years if kept dry. Moisture triggers slow hydrolysis to the corrosive acid form.

Emergency Response & Environmental Fate

Spill Response Decision Tree

Figure 2: Decision logic for spill containment, prioritizing the prevention of dust generation and water contamination.

Environmental Fate

-

Persistence: The trichloro-substitution pattern makes this compound resistant to rapid biodegradation. It is expected to partition into sediment and soil organic matter.

-

Disposal: DO NOT release into drains. Must be disposed of via high-temperature incineration equipped with scrubbers to handle HCl generation.

References

- Google Patents. (2000). CN1070466C - Method for preparing aromatic compounds (Dehalogenation context).

Sources

- 1. Methyl 2,3,5-Trichloro-4-Methylbenzoate|CAS 89978-34-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. 2,3,5-三氯-4-甲基苯甲酸 - CAS:89978-34-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 3. METHYL 2,3,5-TRICHLORO-4-METHYLBENZOATE | CymitQuimica [cymitquimica.com]

- 4. Methyl 2,3,5-trichloro-4-methylbenzoate | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1070466C - Method for preparing aromatic compounds - Google Patents [patents.google.com]

Applications of chlorinated p-toluic acid esters in agrochemistry

An In-depth Technical Guide to the Applications of Chlorinated p-Toluic Acid Esters in Agrochemistry

Abstract

Chlorinated p-toluic acid esters represent a versatile class of chemical compounds with significant, albeit often indirect, applications in modern agrochemistry. While not commonly formulated as primary active ingredients in commercial products, their true value lies in their role as crucial synthetic intermediates for a range of potent herbicides and insecticides. Their halogenated aromatic structure provides a reactive and adaptable scaffold for building more complex molecules with enhanced biological activity and metabolic stability. This guide provides a comprehensive technical overview of the synthesis, applications, proposed mechanisms of action, and analytical methodologies related to chlorinated p-toluic acid esters, offering field-proven insights for researchers and development professionals in the agrochemical sector.

Chapter 1: Introduction to Chlorinated p-Toluic Acid Esters

4-methylbenzoic acid, commonly known as p-toluic acid, is an aromatic carboxylic acid that serves as a foundational building block in various chemical industries.[1] When chlorinated on the benzene ring, its derivatives—particularly its esters—gain properties that make them highly valuable for agrochemical synthesis. The most common derivatives feature chlorine substitution at the 2- or 3-position relative to the carboxylic acid group, such as 3-chloro-4-methylbenzoic acid.

The ester form, typically the methyl or ethyl ester, offers several advantages in synthesis and formulation:

-

Improved Reactivity: The ester group can be easily hydrolyzed or transformed, providing a versatile handle for subsequent chemical modifications.

-

Enhanced Solubility: Esterification often increases solubility in organic solvents, which is advantageous for synthesis and formulation processes.[2]

-

Modified Bioavailability: The lipophilicity of the ester can influence how the molecule is absorbed and transported within a target organism.

These compounds are primarily recognized as essential building blocks for specialty agrochemicals, where the chlorinated toluic acid moiety contributes to enhanced efficacy and selectivity of the final active ingredient.[2]

Chapter 2: Synthesis and Manufacturing Processes

The industrial preparation of chlorinated p-toluic acid esters is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The most common strategy involves the direct nuclear chlorination of a p-toluic acid ester. This approach is often preferred over the chlorination of the acid followed by esterification, as the direct chlorination of the free acid can be challenging and less selective.

A key example is the synthesis of methyl 3-chloro-4-methylbenzoate, a valuable intermediate.[2] The process typically involves reacting methyl p-toluate with a chlorinating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of Methyl 3-Chloro-4-methylbenzoate

This protocol is adapted from established industrial synthesis methods.[2]

Objective: To synthesize methyl 3-chloro-4-methylbenzoate via electrophilic aromatic substitution (chlorination) of methyl p-toluate.

Materials:

-

Methyl p-toluate (10 moles, 1500 g)

-

Iron(III) chloride (FeCl₃), anhydrous (30 g)

-

Chlorine (Cl₂) gas

-

Nitrogen (N₂) gas

-

Water

-

Vacuum distillation apparatus

Methodology:

-

Catalyst Introduction: Melt methyl p-toluate (1500 g) by gently heating to 40°C in a suitable reaction vessel equipped with a gas inlet, stirrer, and temperature probe. Add anhydrous iron(III) chloride (30 g) to the molten ester and mix until the catalyst is well-dispersed.

-

Chlorination: In the absence of light, introduce a steady stream of chlorine gas into the reaction mixture. Maintain the reaction temperature between 40-50°C. The reaction is exothermic and may require external cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them via Gas Chromatography (GC) to determine the ratio of starting material to the desired chlorinated product.

-

Quenching and Catalyst Removal: Once the desired conversion is achieved, stop the chlorine flow and purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride byproduct. Wash the mixture with water to remove the iron catalyst.

-

Purification: Separate the organic layer and perform vacuum distillation. Initially, unreacted methyl p-toluate will distill off. The desired product, methyl 3-chloro-4-methylbenzoate, will distill at a higher temperature (approximately 119-121°C at 10 torr).[2]

-

Characterization: Confirm the identity and purity of the final product using techniques such as GC-MS, NMR, and melting point determination (28°C).[2]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (FeCl₃): Iron(III) chloride is used to polarize the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is necessary to attack the electron-rich aromatic ring.

-

Absence of Light: The reaction is conducted in the dark to prevent free-radical side-chain chlorination of the methyl group, ensuring selective chlorination of the benzene ring (nuclear chlorination).

-

Temperature Control: Maintaining the temperature below 50°C helps to minimize the formation of dichlorinated and other over-chlorinated byproducts, improving the selectivity for the monochlorinated product.

Diagram: Synthesis Workflow

Caption: Proposed blocking of the GABA-gated chloride channel by the ester.

Proposed Herbicidal Mechanism

As discussed, the structure of chlorinated p-toluic acid is analogous to synthetic auxin herbicides. [3]Upon hydrolysis of the ester within the plant, the resulting acid would likely mimic indole-3-acetic acid (IAA), the primary natural auxin. This leads to:

-

Receptor Binding: The molecule binds to auxin receptors, initiating a signaling cascade.

-

Gene Expression: It leads to the overexpression of genes responsible for cell growth and division.

-

Uncontrolled Growth: The plant experiences rapid, unsustainable, and disorganized cell elongation and division, particularly in vascular tissues. This disrupts the transport of water and nutrients, leading to epinasty (twisting of stems and leaves), callus formation, and eventual plant death.

Chapter 5: Analytical and Quality Control Methodologies

Accurate determination of chlorinated p-toluic acid esters and their acid metabolites in environmental matrices like soil and water is critical for research, development, and regulatory compliance. The standard approach involves solvent extraction followed by a sensitive chromatographic technique. [4]

Experimental Protocol: LC-MS/MS Analysis in Soil

This protocol provides a robust method for the extraction and quantification of a representative compound, 3-chloro-4-methylbenzoic acid, from a soil matrix.

Objective: To quantify 3-chloro-4-methylbenzoic acid in soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Soil sample (10 g, air-dried and sieved)

-

Acetonitrile with 1% formic acid (extraction solvent)

-

Internal standard (e.g., a ¹³C-labeled version of the analyte)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

0.22 µm syringe filters

-

LC-MS/MS system with electrospray ionization (ESI) source

Methodology:

-

Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Spike with the internal standard.

-

Extraction: Add 10 mL of acetonitrile with 1% formic acid. Cap tightly and shake vigorously for 5 minutes. Add anhydrous MgSO₄ and PSA/C18 sorbents (QuEChERS method). Shake for another 2 minutes. The formic acid ensures the analyte is in its protonated state for better extraction, while PSA removes organic acids and other interferences.

-

Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the soil particles from the solvent extract.

-

Filtration: Carefully transfer the supernatant (acetonitrile extract) into a clean vial and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the filtered extract onto a reverse-phase C18 column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode (ESI-). Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard to ensure confident identification and quantification.

-

-

Quantification: Create a calibration curve using matrix-matched standards. Calculate the concentration of the analyte in the original soil sample based on the peak area ratio relative to the internal standard.

Diagram: Analytical Workflow

Caption: Workflow for the analysis of chlorinated toluic acids in soil.

Chapter 6: Environmental Fate and Toxicological Profile

Like many chlorinated organic compounds, chlorinated p-toluic acid esters require careful evaluation of their environmental persistence, bioaccumulation potential, and toxicity.

-

Persistence and Degradation: The stability of the aromatic ring and the carbon-chlorine bond can make these compounds moderately persistent in the environment. Biodegradation in soil and water is a likely degradation pathway, though the rate will depend on environmental conditions and microbial populations.

-

Mobility: The soil adsorption coefficient (Koc) will determine the mobility of these compounds. Esters are generally more hydrophobic than their corresponding acids and may have a higher tendency to bind to soil organic matter, reducing their potential to leach into groundwater.

-

Toxicology: A comprehensive toxicological assessment is necessary for any new agrochemical. This includes evaluating acute and chronic toxicity, carcinogenicity, and potential as an endocrine disruptor. While specific data for this class is limited, the general concerns for chlorinated pesticides warrant a thorough investigation. [5]

Chapter 7: Conclusion and Future Research Directions

Chlorinated p-toluic acid esters are established as versatile and valuable intermediates in the agrochemical industry. Their utility as scaffolds for creating novel herbicides and insecticides is well-documented in patent literature and is their primary application.

While they also possess inherent, patented insecticidal properties and a strong theoretical potential for herbicidal activity, their adoption as standalone active ingredients has not been widespread. This presents a significant opportunity for future research.

Key areas for further investigation include:

-

Efficacy Screening: Systematic screening of various chlorinated p-toluic acid ester derivatives for direct insecticidal and herbicidal activity against a broad range of pests and weeds.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds in insects and plants to confirm the proposed mechanisms and potentially uncover novel modes of action.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the position and number of chlorine substituents, as well as the type of ester group, affect biological activity to design more potent and selective molecules.

By addressing these knowledge gaps, the full potential of chlorinated p-toluic acid esters as both critical building blocks and potential direct-acting agents can be realized, contributing to the development of the next generation of effective and sustainable crop protection solutions.

References

- Vertex AI Search. (2025).

- Renckholf, G. (1969). Process for the preparation of esters of alkyl benzene monocarboxylic acids chlorinated in the nucleus. U.S. Patent 3,449,404.

- ChemicalBook. (2024).

- U.S. Environmental Protection Agency. p-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride Env. Fate/Transport. CompTox Chemicals Dashboard.

- U.S. Environmental Protection Agency. (n.d.). Insecticides.

- AgroPedia. (n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests.

- ChemicalBook. (n.d.). 3-CHLORO-4-METHYLBENZOIC ACID ETHYL ESTER synthesis.

- U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0.

- Al-Qaim, F. F., et al. (2023).

- Mills, F. D., & Eichelberger, J. W. (1973). Chlorinated pesticides: threats to health and importance of detection. PubMed.

- PhytoTechnology Laboratories. (n.d.).

- Diamanti, J., et al. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PMC.

- Environmental Laboratory Services. (n.d.). Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivitization and Gas Chromatography with Electron Capture Detection.

- Gassman, P. G., & van Bergen, T. J. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.

- Restek. (n.d.).

- Radcliffe's IPM World Textbook. (n.d.). Insecticides: Chemistries and Characteristics 2nd Edition.

- Hollingworth, R. M. (1975). Chemistry and Mode of Action of Insecticides. U.S. Environmental Protection Agency.

- PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid.

- Advanced Nutrients. (2022).

- Brown, M. A., et al. (1990). Analysis of Chlorinated Herbicides by High-Performance Liquid Chromatography/Mass Spectrometry. ACS Symposium Series.

- Alan Wood. (n.d.). Classification of plant growth regulators. Compendium of Pesticide Common Names.

- Sadowski, J., & Rzemieniak, A. (2022).

- Bloomquist, J. R. (1993). Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels. PubMed.

- Schott, P. E., et al. (1993). Plant growth regulator compositions. European Patent EP0535415A1.

- Amoabeng, B. W., et al. (2020). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. PMC.

- University of Massachusetts Amherst. (n.d.). Plant Growth Regulators for Greenhouse Crops: Active Ingredients.

- PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate.

- ERA. (n.d.).

- SpectraBase. (n.d.). p-Toluic acid, 2-chlorophenyl ester.

- Hutson, D. H., & Hoadley, E. C. (1972). Spectroscopic properties of the methyl esters of chlorophenoxy acid herbicides.

Sources

Methyl 2,3,5-trichloro-4-methylbenzoate molecular weight and formula

The following technical monograph provides an in-depth characterization of Methyl 2,3,5-trichloro-4-methylbenzoate , designed for researchers in synthetic organic chemistry and agrochemical development.

Physicochemical Profiling, Synthesis Strategies, and Analytical Characterization

Executive Summary

Methyl 2,3,5-trichloro-4-methylbenzoate (CAS RN: 203573-15-3 ) is a highly functionalized aromatic ester used primarily as an intermediate in the synthesis of complex agrochemicals and halogenated benzoic acid derivatives.[1][2] Its structure features a sterically crowded benzene ring with three chlorine atoms and a methyl group, imparting unique lipophilicity and stability profiles.

This guide outlines the critical molecular data, synthesis pathways (including selective hydrodehalogenation), and analytical fingerprints required for its identification and utilization in research settings.

Physicochemical Characterization

The following data establishes the baseline identity of the compound. Researchers should note the significant contribution of the trichloro-motif to the isotopic distribution in mass spectrometry.

Table 1: Molecular Identity & Properties

| Property | Value | Notes |

| IUPAC Name | Methyl 2,3,5-trichloro-4-methylbenzoate | Systematic nomenclature |

| CAS Registry Number | 203573-15-3 | Primary identifier [1] |

| Molecular Formula | C₉H₇Cl₃O₂ | |

| Molecular Weight | 253.51 g/mol | Average mass |

| Monoisotopic Mass | 251.9511 Da | Calculated for ³⁵Cl₃ isotope pattern |

| Physical State | Crystalline Solid | Off-white to cream [2] |

| Predicted LogP | ~4.2 - 4.5 | High lipophilicity due to halogenation |

| Solubility | Soluble in DCM, EtOAc, Acetone | Poor water solubility |

Isotopic Abundance Note

Due to the presence of three chlorine atoms, the mass spectrum will exhibit a characteristic isotope cluster (M, M+2, M+4, M+6) with relative intensities approximating 100 : 96 : 31 : 3 . This signature is critical for confirmation in GC-MS analysis.

Synthesis & Methodology

Two primary routes exist for the production of Methyl 2,3,5-trichloro-4-methylbenzoate. Method A is the standard laboratory esterification, while Method B represents an advanced industrial approach utilizing selective dehalogenation.

Method A: Direct Esterification (Standard Lab Scale)

This protocol utilizes the parent acid, 2,3,5-trichloro-4-methylbenzoic acid, often obtained via oxidation of the corresponding toluene derivative.

Protocol:

-

Reagents: Suspend 2,3,5-trichloro-4-methylbenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

-

Catalysis: Add concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Evaporate methanol. Redissolve residue in Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid), then Brine.

-

Purification: Recrystallize from Hexane/Ethanol if necessary.

Method B: Selective Hydrodehalogenation (Advanced)

This method, derived from process chemistry patents [2], involves the selective removal of a chlorine atom from the more highly substituted methyl 2,3,5,6-tetrachloro-4-methylbenzoate. This route is significant for valorizing polychlorinated byproducts.

Mechanism: The reaction utilizes a copper-mediated reduction, often in the presence of a carboxylic acid donor (e.g., propionic acid), to selectively remove the chlorine at the 6-position (ortho to the ester, but sterically crowded).

Figure 1: Selective hydrodehalogenation pathway converting the tetrachloro-precursor to the target trichloro-ester.

Analytical Characterization Protocols

To validate the identity of the synthesized compound, the following spectral expectations should be met.

A. Gas Chromatography - Mass Spectrometry (GC-MS)

Method Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

-

Inlet: Splitless, 250°C.

Fragmentation Logic (EI, 70eV):

-

Molecular Ion (M⁺): Distinct cluster at m/z 252, 254, 256 .

-

Loss of Methoxy (-OCH₃): [M-31]⁺ peak at m/z 221 (Base peak candidate).

-

Loss of Carbomethoxy (-COOCH₃): [M-59]⁺ peak at m/z 193 .

-

Tropylium Formation: Subsequent loss of Cl atoms leads to substituted tropylium ions.

B. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz.

-

δ 3.95 ppm (3H, s): Methyl ester protons (-COOCH ₃). Distinct singlet.

-

δ 2.45 ppm (3H, s): Aryl methyl protons (Ar-CH ₃).

-

δ 7.4–7.6 ppm (1H, s): Aromatic proton at position 6. Note: If the precursor was 2,3,5-trichloro, the proton is at position 6. It will appear as a singlet due to lack of adjacent protons.

Applications & Context

Methyl 2,3,5-trichloro-4-methylbenzoate serves primarily as a building block in the "Design of Synthesis" (DoS) for agrochemicals.

-

Herbicide Synthesis: It is a structural analog and potential precursor to Picloram derivatives and other auxin-mimic herbicides which rely on the 2,3,5-trichloro substitution pattern for biological activity.

-

Environmental Marker: Used as a reference standard in the analysis of hydrolytic degradation of polychlorinated benzoic esters in soil samples.

References

-

ChemicalBook & Bidepharm . (2024). Product Catalog: Methyl 2,3,5-trichloro-4-methylbenzoate (CAS 203573-15-3).[1][2] Retrieved from and .

-

Google Patents . (1998). Method for dehalogenation of aromatic compounds (US Patent / WO Applications). Describes the selective reduction of polychlorinated benzoates. Retrieved from .

-

PubChem . (2024). Compound Summary: Chlorinated Benzoic Acid Derivatives. (General reference for structural analogs). Retrieved from .

Sources

Methodological & Application

Synthesis of Methyl 2,3,5-trichloro-4-methylbenzoate from 2,3,5-trichloro-4-methylbenzoic acid

[1]

Abstract & Introduction

This application note details the robust synthesis of Methyl 2,3,5-trichloro-4-methylbenzoate from its parent carboxylic acid, 2,3,5-trichloro-4-methylbenzoic acid .[1]

While simple benzoic acids undergo facile Fischer esterification, the presence of multiple electron-withdrawing chlorine atoms and the steric bulk of the ortho-chlorine substituent (C2 position) in this substrate presents a kinetic challenge. Standard acid-catalyzed equilibrium methods often suffer from incomplete conversion and extended reaction times.[1]

To ensure quantitative conversion and high purity suitable for pharmaceutical or agrochemical standards, this guide prioritizes the Acyl Chloride Activation Method (via Thionyl Chloride). This pathway irreversibly activates the carboxyl group, overcoming steric hindrance and eliminating equilibrium limitations.

Key Compound Data

| Parameter | Description |

| Target Compound | Methyl 2,3,5-trichloro-4-methylbenzoate |

| Starting Material | 2,3,5-trichloro-4-methylbenzoic acid (CAS: 89978-34-7) |

| Molecular Formula | |

| Molecular Weight | ~253.51 g/mol |

| Primary Challenge | Steric hindrance at C2; Electronic deactivation by polychlorination.[1][2][3] |

Strategic Route Selection

Two primary pathways were evaluated. The Acyl Chloride Route (Method A) is selected as the primary protocol for its reliability and scalability.

Method A: Acyl Chloride Activation (Recommended)

-

Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (

) and catalytic Dimethylformamide (DMF), followed by methanolysis. -

Advantages: Irreversible; drives reaction to completion; gaseous byproducts (

, -

Suitability: Ideal for sterically hindered or electron-deficient acids.[1]

Method B: Fischer Esterification (Alternative)

-

Mechanism: Acid-catalyzed equilibrium with Methanol (

) and Sulfuric Acid ( -

Limitations: The ortho-chlorine substituent creates steric strain that retards the formation of the tetrahedral intermediate. Requires large excess of methanol and long reflux times.

-

Suitability: Only recommended if strictly halogen-free conditions are required.[1]

Reaction Mechanism & Workflow

The synthesis proceeds via a nucleophilic acyl substitution.[4][5] The Vilsmeier-Haack-type intermediate formed by DMF and

Chemical Pathway Diagram[6][7]

Figure 1: Reaction pathway via Acid Chloride activation.[1] The intermediate acid chloride is not isolated but reacted in situ.

Detailed Experimental Protocol

Safety Pre-requisites

-

Thionyl Chloride (

): Highly corrosive; releases toxic -

Methanol: Flammable and toxic.

-

PPE: Neoprene gloves, chemical splash goggles, and lab coat required.

Reagents & Stoichiometry

| Reagent | Equivalents | Role |

| Starting Acid | 1.0 equiv | Substrate |

| Thionyl Chloride | 1.5 - 2.0 equiv | Chlorinating Agent |

| DMF | 0.05 equiv (Catalytic) | Catalyst |

| Methanol | Excess (Solvent/Rgt) | Nucleophile |

| Toluene (Optional) | Solvent | Co-solvent (if solubility is poor) |

Step-by-Step Procedure

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

inlet. -

Charging: Add 2,3,5-trichloro-4-methylbenzoic acid (10.0 g, 41.7 mmol) to the flask.

-

Solvent/Reagent: If the solid is dry, add Thionyl Chloride (6.0 mL, ~83 mmol) directly. If the slurry is too thick, add 20 mL of anhydrous Toluene.

-

Catalysis: Add 2-3 drops of anhydrous DMF (Dimethylformamide). Note: Vigorous gas evolution (HCl/SO2) will commence immediately.[1]

-

Reaction: Heat the mixture to reflux (75-80°C) for 2–3 hours. The suspension should become a clear solution, indicating the formation of the acid chloride.

-

Concentration: Once clear, cool slightly and remove excess

and toluene under reduced pressure (Rotary Evaporator) to yield the crude acid chloride as a semi-solid or oil. Caution: Trap acidic vapors.[1]

Phase 2: Esterification (Methanolysis)[3]

-

Cooling: Place the flask containing the crude acid chloride in an ice-water bath (0°C).

-

Addition: Slowly add anhydrous Methanol (50 mL) dropwise. Exothermic reaction.

-

Completion: Allow the mixture to warm to room temperature and stir for 1 hour. Alternatively, heat to reflux for 30 minutes to ensure completion.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The starting acid spot (

) should be completely replaced by the ester spot (

Phase 3: Workup & Purification[3]

-

Concentration: Remove the bulk of methanol under reduced pressure.

-

Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Saturated

(2 x 50 mL) to neutralize any residual HCl and remove unreacted acid. -

Washing: Wash the organic layer with Brine (50 mL).

-

Drying: Dry over anhydrous

or -

Final Purification: The resulting solid/oil is typically >95% pure. If necessary, recrystallize from cold Methanol/Water or purify via flash chromatography (Silica gel, 5% EtOAc in Hexanes).

Analytical Validation

To validate the synthesis, the following analytical parameters should be verified:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation of acid.[1] | Ensure |

| Residual Acid | Hydrolysis during workup or incomplete reaction. | Ensure glassware is dry. Wash organic layer thoroughly with |

| Dark Color | Overheating or impurities in DMF. | Maintain temperature <80°C. Use distilled DMF. Treat final product with activated charcoal if necessary. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Procedure for Acid Chlorides).

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Nucleophilic Acyl Substitution).[4][5][7] [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18533234 (Related: 3,5-Dichloro-4-methylbenzoic acid). Accessed Feb 12, 2026. [Link]

-

Furniss, B. S., et al. Standard Methods for the Preparation of Esters from Acid Chlorides. In Vogel's Textbook, Chapter 5.

Sources

- 1. prepchem.com [prepchem.com]

- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-Methylbenzoic acid for synthesis 99-94-5 [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

Application Note: Selective Dehalogenation of Methyl 2,3,5,6-tetrachloro-4-methylbenzoate

[1]

Abstract & Core Directive

Selective hydrodechlorination (HDC) of polychlorinated aromatic esters is a critical transformation in the synthesis of high-value agrochemical intermediates and pharmaceutical precursors. This protocol details the selective removal of chlorine atoms from the ortho-positions (2,[1]6) of Methyl 2,3,5,6-tetrachloro-4-methylbenzoate (MTCT) to yield Methyl 2,3,5-trichloro-4-methylbenzoate or Methyl 3,5-dichloro-4-methylbenzoate .

Unlike standard catalytic hydrogenation (Pd/C, H₂), which often results in non-selective "over-reduction" to the mono-chloro or fully dechlorinated product, the Copper/Carboxylic Acid system utilizes the "Ortho-Effect" to kinetically favor the removal of sterically crowded halogens adjacent to the ester group.

Scientific Mechanism & Rationale

The Challenge of Selectivity

The substrate, Methyl 2,3,5,6-tetrachloro-4-methylbenzoate, contains four chlorine atoms in chemically distinct environments:

-

Positions 2,6 (Ortho): Sterically hindered by the ester group; electronically activated by the electron-withdrawing carbonyl.

-

Positions 3,5 (Meta): Sterically hindered by the methyl group; less electronically activated.

The Copper-Mediated Pathway

The reaction utilizes metallic copper (Cu⁰) as the single-electron transfer (SET) agent and a carboxylic acid (e.g., propionic acid) as the proton source.

-

Coordination: Cu species coordinate with the ester carbonyl oxygen and the ortho-chlorine, forming a transient cyclic intermediate.

-

Electron Transfer: An electron is transferred from Cu to the aromatic ring, weakening the C-Cl bond at the ortho position.

-

Protonation: The resulting aryl radical/anion abstracts a proton from the carboxylic acid solvent.

-

Steric Relief: The removal of the bulky ortho-chlorine (Van der Waals radius ~1.75 Å) relieves significant steric strain, driving the reaction forward.

Pathway Visualization:

Caption: Stepwise reductive dechlorination pathway favoring ortho-removal via Copper mediation.

Experimental Protocol: Copper-Mediated Selective Reduction

This protocol is optimized for the synthesis of Methyl 3,5-dichloro-4-methylbenzoate (removal of both ortho-chlorines).

Reagents & Equipment

| Reagent | Grade | Equiv. | Role |

| Methyl 2,3,5,6-tetrachloro-4-methylbenzoate | >98% | 1.0 | Substrate |

| Copper Powder | <75 µm, Activated | 2.5 - 3.0 | Reductant |

| Propionic Acid | 99% | Solvent/Reagent | Proton Source |

| Xylenes (mixture) | ACS Reagent | Solvent | Co-solvent (Temp. Control) |

| HCl (1M) | Aqueous | N/A | Quenching/Washing |

Equipment:

-

3-Neck Round Bottom Flask (equipped with mechanical stirrer).

-

Reflux Condenser.[2]

-

Internal Temperature Probe.

-

Inert Gas Inlet (Nitrogen or Argon).

Step-by-Step Procedure

Step 1: Activation of Copper (Critical)

-

Rationale: Commercial copper powder often has a surface oxide layer that inhibits electron transfer.

-

Wash 10 g of Copper powder with 20 mL of 2% HCl in acetone.

-

Filter and wash sequentially with water, ethanol, and diethyl ether.

-

Dry under vacuum/N₂ immediately before use.

Step 2: Reaction Assembly

-

Charge the 3-neck flask with 10.0 g (34.7 mmol) of Methyl 2,3,5,6-tetrachloro-4-methylbenzoate.

-

Add 5.5 g (86.5 mmol, ~2.5 equiv) of activated Copper powder.

-

Add 30 mL of Propionic Acid and 20 mL of Xylenes .

-

Note: Xylenes are added to maintain a reflux temperature of ~135-140°C. Pure Propionic acid boils at 141°C; the mixture allows fine thermal control.

-

Step 3: Reaction Execution

-

Purge the system with Nitrogen for 15 minutes.

-

Heat the mixture to reflux (130–135°C) with vigorous mechanical stirring.

-

Caution: Ensure Copper remains suspended. Settling Cu leads to stalled conversion.

-

-

Monitor: Sample at T=1h, T=3h, and T=5h.

-

Endpoint: Disappearance of the trichloro-intermediate (usually 4–6 hours).

-

Step 4: Workup & Purification [2]

-

Cool reaction mixture to Room Temperature (25°C).

-

Filtration: Filter through a Celite pad to remove unreacted Copper and Copper salts. Wash the pad with Toluene (50 mL).

-

Washing: Transfer filtrate to a separatory funnel.

-

Wash 3x with 1M HCl (to remove solubilized Cu species).

-

Wash 2x with Sat. NaHCO₃ (to remove Propionic acid).

-

Wash 1x with Brine.

-

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Methanol/Water (9:1) to obtain white needles.

Analytical Validation & Quality Control

To ensure protocol integrity, the product must be validated against specific retention time markers.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 50% B to 90% B over 20 mins.

-

Detection: UV @ 254 nm.

Expected Data Profile

| Compound | Approx. RT (min) | Mass (m/z) [M+H]+ |

| Substrate (Tetra-Cl) | 14.2 | 288.9 |

| Intermediate (2,3,5-Tri-Cl) | 12.8 | 254.9 |

| Target (3,5-Di-Cl) | 11.1 | 220.9 |

| Over-reduced (Mono-Cl) | 9.5 | 186.9 |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction (Tetra-Cl remains) | Oxidized Copper surface | Re-activate Cu with HCl/Acetone wash. Increase stirring speed. |

| Low Selectivity (Mono-Cl forms) | Temperature too high (>145°C) | Reduce reflux temp by increasing Xylene ratio. Reduce reaction time. |

| Blue/Green Filtrate | Soluble Cu(II) salts | Perform additional 1M HCl washes until aqueous layer is colorless. |

| Ester Hydrolysis | Wet Propionic Acid | Use anhydrous Propionic Acid; ensure system is under N₂ pressure. |

Safety & Compliance

-

Chlorinated Aromatics: Potential skin sensitizers and persistent environmental pollutants. All waste must be segregated into halogenated waste streams.

-

Copper Waste: Heavy metal waste. Do not dispose of down the drain.

-

Propionic Acid: Corrosive and has a pungent odor. Handle in a fume hood.

References

-

Selective Dehalogenation Patent

-

Mechanistic Insight (Ortho-Removal)

-

Title: Specific Removal of Chlorine From the Ortho-Position of Halogenated Benzoic Acids.[1]

- Source: FEMS Microbiology Letters (cited for mechanistic parallel in reductive environments).

-

URL:

-

-

General Hydrodechlorination Reviews

Sources

- 1. Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Methyl 4-methylbenzoate | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of specific inhibitors on the anaerobic reductive dechlorination of 2,4,6-trichlorophenol by a stable methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Catalytic Hydrodechlorination of Methyl 2,3,5-trichloro-4-methylbenzoate

Abstract & Scope

This application note details the protocol for the catalytic hydrodechlorination (HDC) of Methyl 2,3,5-trichloro-4-methylbenzoate (MTCMB). While exhaustive dechlorination to the hydrocarbon is common in waste remediation, this guide focuses on selective reduction to valuable lower-chlorinated benzoates (di- and monochloro analogs), which are critical intermediates in the synthesis of specific agrochemicals (e.g., Dicamba analogs) and pharmaceutical precursors.

We present a robust methodology using Pd/C catalysts in a multiphase system, emphasizing kinetic control to maximize the yield of specific chlorinated intermediates while suppressing over-reduction.

Introduction & Significance

Polychlorinated aromatic esters are persistent and challenging to functionalize selectively. The target substrate, Methyl 2,3,5-trichloro-4-methylbenzoate , contains three distinct chlorine environments:

-

C2-Cl: Ortho to the ester group (sterically accessible, electronically activated).

-

C3-Cl: Sandwiched between the C2-Cl and the C4-Methyl group (highly sterically crowded).

-

C5-Cl: Meta to the ester, ortho to the methyl group.

Traditional chemical reduction (e.g., Zn/Acetic acid) often lacks regioselectivity and generates excessive waste. Catalytic HDC using molecular hydrogen offers a "green" alternative with high atom economy. However, the challenge lies in stopping the reaction at the desired intermediate (e.g., Methyl 3,5-dichloro-4-methylbenzoate) rather than proceeding to the fully dechlorinated Methyl 4-methylbenzoate.

Mechanistic Principles

The reaction proceeds via an oxidative addition/reductive elimination cycle on the Palladium surface.

-

Step 1 (Adsorption): The aromatic ring adsorbs flat onto the catalyst surface.

-

Step 2 (Oxidative Addition): Pd inserts into the C-Cl bond. Sterically strained bonds (like C3-Cl) or electron-deficient positions are often activated first.

-

Step 3 (Hydrodechlorination): Surface hydrides (H*) replace the chlorine.

-

Step 4 (Scavenging): The released HCl must be immediately neutralized by a base to prevent catalyst poisoning and equipment corrosion.

Experimental Design Strategy

To achieve selectivity, we manipulate three critical variables:

-

Catalyst Loading & Type: 5% Pd/C (Eggshell) is selected to limit diffusion time, favoring kinetic separation of intermediates.

-

Base Selection: An inorganic base (MgO) or organic base (Triethylamine, Et3N) is used. MgO is preferred for heterogeneous scavenging, simplifying workup.

-

Hydrogen Pressure: Low pressure (1–3 bar) slows the reaction rate, expanding the time window to quench the reaction at the desired intermediate.

Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction pathway and the potential for over-reduction.

Figure 1: Stepwise hydrodechlorination pathway. Selectivity is achieved by kinetic control.

Detailed Protocol

Materials

-

Substrate: Methyl 2,3,5-trichloro-4-methylbenzoate (>98% purity).

-

Catalyst: 5% Pd/C (50% water wet, Eggshell type).

-

Solvent: Methanol (HPLC Grade).

-

Base: Triethylamine (Et3N) (1.1 equivalents per Cl atom to be removed).

-

Gas: Hydrogen (99.99%).

Equipment Setup

-

Reactor: 500 mL Hastelloy or Glass autoclave (Parr Instrument or similar) with gas entrainment impeller.

-

Temperature Control: Circulating oil bath.

-

Monitoring: In-situ hydrogen uptake flow meter or periodic HPLC sampling.

Step-by-Step Procedure

Step 1: Charge Preparation

-

Dissolve 25.0 g (approx. 0.1 mol) of Methyl 2,3,5-trichloro-4-methylbenzoate in 200 mL of Methanol.

-

Add 11.2 g (0.11 mol) of Triethylamine (targeting removal of 1 Cl equivalent). Note: Adjust base stoichiometry if targeting di- or tri-dechlorination.

-

Add 1.25 g of 5% Pd/C catalyst (wet basis). Safety: Pd/C is pyrophoric when dry. Always handle wet.

Step 2: Inertization

-

Seal the reactor.[1]

-

Purge with Nitrogen (3 cycles of pressurizing to 5 bar and venting) to remove Oxygen.

-

Purge with Hydrogen (3 cycles to 2 bar and venting).

Step 3: Reaction (Kinetic Control)

-

Set agitation to 800 RPM (ensure good gas-liquid mass transfer).

-

Heat reactor to 35°C .

-

Pressurize with H2 to 2.0 bar (constant pressure mode).

-

Monitor H2 uptake:

-

Target 1 (Dichloro): Stop when 1.0 equivalent of H2 is consumed.

-

Target 2 (Monochloro): Stop when 2.0 equivalents of H2 are consumed.

-

Step 4: Workup

-

Vent H2 and purge with Nitrogen.

-

Filter the catalyst immediately using a sintered glass funnel (Celite pad) to prevent post-reaction reduction.

-

Concentrate the filtrate to remove Methanol.

-

Dissolve residue in Ethyl Acetate and wash with 1M HCl (to remove Et3N and salts), then Brine.

-

Dry organic layer over MgSO4 and evaporate.

Results & Data Analysis

The following data represents a typical kinetic profile for this reaction at 35°C, 2 bar H2.

Table 1: Kinetic Profile of Dechlorination

| Time (min) | Substrate (%) | Dichloro- (Int 1) % | Monochloro- (Int 2) % | Fully Reduced % |

| 0 | 100 | 0 | 0 | 0 |

| 15 | 65 | 32 | 3 | 0 |

| 30 | 15 | 75 | 10 | 0 |

| 60 | 2 | 45 | 48 | 5 |

| 120 | 0 | 5 | 25 | 70 |

Interpretation:

-

Optimal Stop for Dichloro-: ~30 minutes. Yield is maximized at 75%.

-

Optimal Stop for Monochloro-: ~60-70 minutes.

-

Selectivity Note: The C3-Cl is typically the most labile due to steric crowding, followed by C2-Cl.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Catalyst Poisoning | Ensure Base is sufficient to neutralize HCl. HCl poisons Pd sites. |

| Low Selectivity | Mass Transfer Limitation | Increase agitation speed (>1000 RPM). If H2 availability is too low, isomerization can occur. |

| Over-Reduction | Temperature too high | Lower temperature to 20°C to slow kinetics and widen the harvest window. |

| Corrosion | HCl accumulation | Switch from MeOH to MeOH/Water (9:1) and use inorganic base (MgO) to buffer pH. |

References

-

Mechanism of HDC: Hibbitts, D., et al. "Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis." Journal of Catalysis. University of Florida. 2[3]

-

Solvent Effects: "Solvent regulated efficient hydrodechlorination of polychlorinated biphenyls over Pd/C catalyst." J-GLOBAL. 4

-

General Protocol: "Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst." NIH / PMC. 1

-

Regioselectivity: "Hydrodechlorination reactivity of para-substituted chlorobenzenes over platinum/carbon catalyst." ResearchGate.[5] 6

-

Substrate Data: "Methyl 2-chloro-4-methylbenzoate | C9H9ClO2." PubChem. 7

Sources

- 1. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hibbitts.rc.ufl.edu [hibbitts.rc.ufl.edu]

- 3. Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid [mdpi.com]

- 4. Solvent regulated efficient hydrodechlorination of polychlorinated biphenyls over Pd/C catalyst | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Removing Unreacted 2,3,5-trichloro-4-methylbenzoic Acid

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. In this document, we address a common yet critical challenge in synthetic chemistry: the removal of unreacted 2,3,5-trichloro-4-methylbenzoic acid from reaction mixtures. This guide moves beyond simple step-by-step instructions, delving into the chemical principles that underpin each purification strategy. Our goal is to empower you not just to follow a protocol, but to understand and troubleshoot the separation process with confidence.

The persistence of this highly functionalized benzoic acid derivative can complicate downstream applications and compromise the purity of your target molecule. The methods detailed herein are designed to be robust and adaptable to a variety of reaction contexts, ensuring you can achieve the highest purity for your compounds of interest.

Section 1: Foundational Principles of Separation

Success in purification begins with understanding the physicochemical properties of the impurity you aim to remove. 2,3,5-trichloro-4-methylbenzoic acid is a carboxylic acid, and its behavior is dominated by this acidic functional group. The presence of three electron-withdrawing chlorine atoms significantly increases its acidity compared to a simple benzoic or toluic acid.

The core principle for its removal is the reversible conversion between its neutral, organic-soluble form and its ionic salt, which is highly soluble in aqueous media.[1][2][3] This pH-dependent solubility is the most powerful tool at our disposal.

Table 1: Physicochemical Properties of 2,3,5-trichloro-4-methylbenzoic Acid

| Property | Value / Description | Significance for Purification |

| Structure | C₈H₅Cl₃O₂ | The carboxylic acid group is the handle for pH-based separation. The chlorinated aromatic ring makes the molecule relatively nonpolar and solid at room temperature. |

| Molar Mass | 239.48 g/mol | Relevant for calculating equivalents and monitoring reactions. |

| Appearance | White to off-white solid | Its solid nature makes recrystallization and precipitation viable purification methods. |

| pKa (estimated) | ~2.5 - 3.5 | More acidic than typical benzoic acids (pKa ~4.2). This enhanced acidity allows for selective deprotonation with weak bases like sodium bicarbonate. |

| Solubility | - Water: Poorly soluble. - Aqueous Base (e.g., NaHCO₃, NaOH): Highly soluble (as the carboxylate salt). - Organic Solvents (e.g., Ethyl Acetate, DCM, Ether): Soluble. | This differential solubility is the cornerstone of acid-base extraction.[3][4] |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address common issues encountered in the lab.

Q1: I've performed my reaction and my target product is a neutral ester. What is the most direct method to eliminate the unreacted 2,3,5-trichloro-4-methylbenzoic acid?

Answer: The most robust and widely applicable method is a liquid-liquid extraction based on a pH swing.[1][5][6] By washing your organic reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), you can selectively convert the acidic impurity into its sodium salt. This salt is ionic and will partition into the aqueous layer, effectively removing it from your desired neutral product which remains in the organic layer.

Q2: Why did a simple water wash fail to remove the acid impurity from my organic layer?

Answer: This is a common point of confusion. In its protonated (neutral) form, 2,3,5-trichloro-4-methylbenzoic acid is a relatively nonpolar organic molecule and, therefore, has very low solubility in water.[7] It prefers to remain dissolved in the organic solvent. Only by deprotonating it with a base to form the charged carboxylate salt do you dramatically increase its aqueous solubility, allowing it to be "pulled" from the organic phase into the water phase.

Q3: I observed significant gas evolution and pressure buildup when I washed the reaction mixture with sodium bicarbonate. Is this a cause for concern?

Answer: This is not only normal but is also a sign that the extraction is working. The bubbling is carbon dioxide (CO₂) gas being produced from the reaction between the carboxylic acid and the bicarbonate base.[1]

Reaction: R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂(g)

It is critical to manage this pressure. When using a separatory funnel, you must swirl gently at first and vent frequently (pointing the stopcock away from yourself and others into a fume hood) to safely release the pressure.

Q4: My desired product is also weakly acidic. How can I remove the unreacted trichloromethylbenzoic acid without losing my product?

Answer: This is where understanding pKa is crucial. Since 2,3,5-trichloro-4-methylbenzoic acid is a relatively strong acid (pKa ~2.5-3.5), you can use a weak base like sodium bicarbonate (the conjugate acid, H₂CO₃, has a pKa of ~6.4) to selectively deprotonate it. If your desired product is significantly less acidic (e.g., a phenol with a pKa of ~10), the bicarbonate will not be basic enough to deprotonate it, leaving it in the organic layer.[1] A stronger base like sodium hydroxide (NaOH) would likely deprotonate both acids, preventing a clean separation.

Q5: My product is sensitive to basic conditions. Is column chromatography a viable alternative?

Answer: Yes, chromatography is an excellent alternative, though it requires more solvent and time. You have two primary options:

-

Normal Phase (Silica Gel): Carboxylic acids are notorious for "streaking" or tailing on silica gel, leading to poor separation. This occurs because the acidic protons interact strongly with the polar silica surface. To achieve a clean separation, you must suppress this ionization by adding a small amount of a volatile acid, like acetic acid (0.5-1%), to your mobile phase.[8] This keeps the carboxylic acid fully protonated and less polar, allowing it to elute as a sharp band.

-

Reversed-Phase (C18): This is often a better choice for polar compounds like carboxylic acids.[9] The stationary phase is nonpolar (C18 alkyl chains), and a polar mobile phase (like a water/acetonitrile or water/methanol gradient) is used. Adding 0.1% trifluoroacetic acid (TFA) to the mobile phase is standard practice to ensure the acid remains protonated for sharp, reproducible peaks.[9]

Table 2: Comparison of Chromatographic Methods

| Feature | Normal Phase (Silica Gel) | Reversed-Phase (C18) |

| Principle | Separation based on polarity (polar compounds stick longer). | Separation based on hydrophobicity (nonpolar compounds stick longer). |

| Mobile Phase | Nonpolar (e.g., Hexanes/Ethyl Acetate). | Polar (e.g., Water/Acetonitrile). |

| Key Additive | ~0.5% Acetic Acid to suppress ionization.[8] | ~0.1% TFA to suppress ionization.[9] |

| Best For | Separating the acid from less polar impurities. | Separating the acid from more polar impurities or when the product is highly polar. |

| Considerations | Potential for streaking if no acid modifier is used.[10] | Can be more expensive; requires aqueous-compatible systems. |

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for separating the acidic impurity from neutral or basic products.

-

Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). Transfer this solution to a separatory funnel.

-

First Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-